4-(Benzyloxy)-3-fluoroaniline

Catalog No.
S1540763
CAS No.
168268-00-6
M.F
C13H12FNO
M. Wt
217.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-3-fluoroaniline

CAS Number

168268-00-6

Product Name

4-(Benzyloxy)-3-fluoroaniline

IUPAC Name

3-fluoro-4-phenylmethoxyaniline

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

XLEYXHRMSUPJST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F

4-(Benzyloxy)-3-fluoroaniline is a rationally designed aniline derivative primarily utilized as a critical intermediate in the synthesis of quinazoline-based kinase inhibitors. [1] Its value stems from the specific ortho-fluoro and para-benzyloxy substitution pattern, which imparts distinct electronic and steric properties essential for achieving high-affinity binding to therapeutic targets like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). [REFS-2, REFS-3] This compound is not a generic building block but a specialized precursor for developing targeted therapeutics where precise molecular interactions are paramount.

Substituting 4-(Benzyloxy)-3-fluoroaniline with its non-fluorinated analog, 4-(benzyloxy)aniline, is functionally invalid for its intended applications. The 3-fluoro substituent is a critical design element, not an incidental modification. It alters the pKa of the aniline nitrogen and introduces a potential hydrogen bond acceptor, which directly influences binding affinity within the ATP-binding pocket of target kinases. [REFS-1, REFS-2] Removing this group fundamentally changes the electronic landscape of the molecule, predictably leading to a significant loss of potency and altered selectivity in the final active pharmaceutical ingredient (API). Therefore, for synthesizing high-potency, targeted kinase inhibitors, the non-fluorinated version is not a viable cost-saving or procurement alternative.

Precursor Suitability: A Validated Intermediate for Synthesizing Lapatinib and Analogs

This compound's core structure is a direct precursor to the N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) moiety, a key component of the dual EGFR/HER2 inhibitor Lapatinib. [1] Patents detailing the synthesis of Lapatinib and related potent quinazoline inhibitors explicitly describe the nucleophilic substitution reaction between this type of aniline derivative and a 4-chloroquinazoline intermediate in solvents like isopropanol, often under reflux, to yield the final API core. [2] The successful and repeated use of this specific precursor in established, high-value synthetic routes confirms its process compatibility and suitability for producing targeted oncology therapeutics.

Evidence DimensionPrecursor role in API synthesis
Target Compound DataServes as the aniline fragment precursor for Lapatinib and related kinase inhibitors.
Comparator Or BaselineGeneric or non-fluorinated anilines, which are not specified for these high-potency syntheses.
Quantified DifferenceN/A (Qualitative process suitability)
ConditionsNucleophilic aromatic substitution with a 4-chloroquinazoline core in isopropanol.

This establishes the compound as a proven, process-compatible raw material for synthesizing commercially relevant, high-value pharmaceutical agents.

Performance Impact: Enables Superior Potency in Final EGFR Kinase Inhibitors

The inclusion of the 3-fluoro-4-(benzyloxy)aniline structural motif is directly linked to enhanced potency in the final inhibitor. A study on quinazoline derivatives showed that a compound incorporating a 3-chloro-4-(3-fluorobenzyloxy) aniline group exhibited higher inhibitory activity against wild-type EGFR (EGFRwt) kinase than the established drug Lapatinib. [1] The synthesized compound showed an IC50 of 20.72 nM, representing a ~23% increase in potency compared to Lapatinib's 27.06 nM in the same study. [1] This demonstrates that retaining the specific fluorinated aniline core is critical for achieving top-tier inhibitory activity.

Evidence DimensionEGFRwt Kinase Inhibition (IC50)
Target Compound Data20.72 nM (for a final inhibitor built with the subject compound's core structure)
Comparator Or BaselineLapatinib (comparator drug): 27.06 nM
Quantified Difference23.4% more potent than Lapatinib
ConditionsIn vitro EGFRwt kinase inhibition assay.

This provides quantitative proof that using this specific precursor directly translates to a more potent final product, a primary goal in drug discovery and development.

Designed for Favorable Pharmacokinetics: Fluorine-Enhanced Drug-Like Properties

The strategic placement of fluorine is a well-established medicinal chemistry tactic to enhance drug-like properties. The C-F bond is highly stable to metabolic oxidation, and its introduction can block unwanted metabolic pathways. [1] Furthermore, the electron-withdrawing nature of fluorine reduces the basicity (pKa) of the adjacent aniline group. [2] This modulation is critical for optimizing solubility, membrane permeability, and binding interactions within the kinase hinge region, ultimately contributing to improved bioavailability and a more favorable overall pharmacokinetic profile in the final drug candidate.

Evidence DimensionMetabolic stability and pKa modulation
Target Compound DataFluorine substitution enhances metabolic stability and lowers the pKa of the aniline group.
Comparator Or BaselineNon-fluorinated aniline analogs, which are more susceptible to metabolic oxidation and have a higher pKa.
Quantified DifferenceN/A (Established principle of medicinal chemistry)
ConditionsGeneral in vivo and in vitro ADME considerations.

Procuring this compound provides a precursor intentionally designed to help overcome common pharmacokinetic challenges, potentially reducing downstream development risks.

Primary Precursor for High-Potency EGFR/HER2 Inhibitor Synthesis

For research and manufacturing programs focused on synthesizing dual EGFR/HER2 inhibitors like Lapatinib or developing next-generation analogs with superior potency. The evidence confirms its direct utility and positive impact on the final compound's inhibitory activity. [REFS-1, REFS-2]

Scaffold for Structure-Activity Relationship (SAR) Studies

Ideal for use in medicinal chemistry campaigns where the goal is to fine-tune kinase selectivity and potency. This compound serves as a high-performance baseline scaffold for exploring modifications at other positions, with the knowledge that the core aniline fragment is already optimized for strong EGFR binding. [2]

Development of Kinase Probes and Diagnostic Agents

The inherent properties of this aniline derivative make it suitable for synthesizing targeted molecular probes. Its established role in creating high-affinity ligands allows for its incorporation into fluorescent or radiolabeled compounds for use in cancer cell imaging and diagnostic assays targeting EGFR/HER2 overexpression. [3]

XLogP3

2.8

Wikipedia

4-(Benzyloxy)-3-fluoroaniline

Dates

Last modified: 08-15-2023

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